molecular formula C4H9ClN2 B1396143 (2R)-2-aminobutanenitrile hydrochloride CAS No. 151528-47-1

(2R)-2-aminobutanenitrile hydrochloride

Cat. No.: B1396143
CAS No.: 151528-47-1
M. Wt: 120.58 g/mol
InChI Key: OJGHKZQRNGOMQR-PGMHMLKASA-N
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Description

(2R)-2-aminobutanenitrile hydrochloride is an organic compound with the molecular formula C4H9N2Cl It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-aminobutanenitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as ®-2-aminobutanenitrile.

    Reaction with Hydrochloric Acid: The precursor is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and reducing costs.

    Catalytic Processes: Catalysts may be used to enhance the reaction rates and selectivity, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-aminobutanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.

Major Products

The major products formed from these reactions include:

    Amides: Formed through oxidation reactions.

    Primary Amines: Resulting from reduction reactions.

    Substituted Derivatives: Produced through substitution reactions.

Scientific Research Applications

(2R)-2-aminobutanenitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (2R)-2-aminobutanenitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects. The pathways involved in these interactions are complex and may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-aminobutanenitrile hydrochloride: The enantiomer of (2R)-2-aminobutanenitrile hydrochloride, with similar chemical properties but different biological activity.

    2-aminopropanenitrile hydrochloride: A related compound with a shorter carbon chain.

    2-amino-3-methylbutanenitrile hydrochloride: A structurally similar compound with an additional methyl group.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role.

Properties

IUPAC Name

(2R)-2-aminobutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGHKZQRNGOMQR-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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